3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine
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Overview
Description
3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylthio Intermediate: The reaction begins with the nucleophilic substitution of 2-chloro-6-fluorobenzyl chloride with a thiol compound to form the benzylthio intermediate.
Cyclization to Form the Triazole Ring: The benzylthio intermediate is then reacted with an appropriate hydrazine derivative under cyclization conditions to form the triazole ring.
Introduction of the Isopropyl Group: The final step involves the alkylation of the triazole ring with an isopropyl halide to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The halogen substituents on the benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted benzylthio derivatives.
Scientific Research Applications
3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes or receptors by binding to their active sites or allosteric sites. The presence of halogen substituents and the triazole ring contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-chloro-6-fluorobenzyl)thio)-4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole
- 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Uniqueness
3-((2-chloro-6-fluorobenzyl)thio)-5-isopropyl-4H-1,2,4-triazol-4-amine is unique due to the presence of the isopropyl group on the triazole ring, which may enhance its lipophilicity and biological activity compared to similar compounds. The combination of the benzylthio group and halogen substituents also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-propan-2-yl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN4S/c1-7(2)11-16-17-12(18(11)15)19-6-8-9(13)4-3-5-10(8)14/h3-5,7H,6,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXADMXWLHDHPHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1N)SCC2=C(C=CC=C2Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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